molecular formula C7H15ClGeO B14291205 2-Methyl-3-(trimethylgermyl)propanoyl chloride CAS No. 112951-46-9

2-Methyl-3-(trimethylgermyl)propanoyl chloride

Cat. No.: B14291205
CAS No.: 112951-46-9
M. Wt: 223.27 g/mol
InChI Key: IPXUNDWIZQDHII-UHFFFAOYSA-N
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Description

2-Methyl-3-(trimethylgermyl)propanoyl chloride is an organogermanium compound with the molecular formula C7H15ClGeO This compound is characterized by the presence of a trimethylgermyl group attached to a propanoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(trimethylgermyl)propanoyl chloride typically involves the reaction of 2-methyl-3-(trimethylgermyl)propanoic acid with thionyl chloride (SOCl2). The reaction proceeds as follows:

C7H16GeO2+SOCl2C7H15ClGeO+SO2+HCl\text{C7H16GeO2} + \text{SOCl2} \rightarrow \text{C7H15ClGeO} + \text{SO2} + \text{HCl} C7H16GeO2+SOCl2→C7H15ClGeO+SO2+HCl

This reaction is usually carried out under reflux conditions, with the thionyl chloride acting as both the chlorinating agent and the solvent.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(trimethylgermyl)propanoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the acyl chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.

    Friedel-Crafts Acylation: The compound can participate in Friedel-Crafts acylation reactions with aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form acylated aromatic products.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-Methyl-3-(trimethylgermyl)propanoic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). Reactions are typically carried out in an inert solvent, such as dichloromethane, at room temperature.

    Friedel-Crafts Acylation: The reaction requires a Lewis acid catalyst, such as aluminum chloride, and is usually conducted at low temperatures to prevent side reactions.

    Hydrolysis: The reaction with water can be carried out at room temperature or under reflux conditions, depending on the desired rate of reaction.

Major Products Formed

    Nucleophilic Substitution: Amides, esters, and thioesters.

    Friedel-Crafts Acylation: Acylated aromatic compounds.

    Hydrolysis: 2-Methyl-3-(trimethylgermyl)propanoic acid and hydrochloric acid.

Scientific Research Applications

2-Methyl-3-(trimethylgermyl)propanoyl chloride has several scientific research applications, including:

    Materials Science: The compound is used as a precursor for the synthesis of organogermanium polymers and materials with unique electronic and optical properties.

    Medicinal Chemistry: Organogermanium compounds, including this compound, are investigated for their potential therapeutic properties, such as anticancer and antiviral activities.

    Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: It is used as a catalyst or catalyst precursor in various organic transformations, including polymerization and cross-coupling reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(trimethylgermyl)propanoyl chloride in chemical reactions involves the electrophilic nature of the acyl chloride group. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of the chlorine atom and the carbonyl oxygen. This makes the compound susceptible to nucleophilic attack, leading to the formation of various products depending on the nucleophile used.

In biological systems, the mechanism of action of organogermanium compounds is not fully understood but is believed to involve interactions with cellular proteins and enzymes. These interactions may lead to the modulation of cellular signaling pathways and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropanoyl Chloride: Similar in structure but lacks the trimethylgermyl group.

    Trimethylgermyl Chloride: Contains the trimethylgermyl group but lacks the acyl chloride moiety.

    Propionyl Chloride: An acyl chloride with a similar structure but without the methyl and trimethylgermyl substitutions.

Uniqueness

2-Methyl-3-(trimethylgermyl)propanoyl chloride is unique due to the presence of both the trimethylgermyl group and the acyl chloride moiety. This combination imparts distinct chemical reactivity and potential applications that are not observed in simpler acyl chlorides or organogermanium compounds. The trimethylgermyl group can influence the electronic properties of the molecule, making it a valuable intermediate in the synthesis of specialized materials and pharmaceuticals.

Properties

CAS No.

112951-46-9

Molecular Formula

C7H15ClGeO

Molecular Weight

223.27 g/mol

IUPAC Name

2-methyl-3-trimethylgermylpropanoyl chloride

InChI

InChI=1S/C7H15ClGeO/c1-6(7(8)10)5-9(2,3)4/h6H,5H2,1-4H3

InChI Key

IPXUNDWIZQDHII-UHFFFAOYSA-N

Canonical SMILES

CC(C[Ge](C)(C)C)C(=O)Cl

Origin of Product

United States

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